Cas no 2034616-31-2 (1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)urea)

1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)urea is a synthetic organic compound featuring a [1,2,4]triazolo[1,5-a]pyrimidine core linked to a 3-methoxyphenylurea moiety via a propyl spacer. This structure confers potential biological activity, particularly in medicinal chemistry applications, due to the triazolopyrimidine scaffold's known role in modulating enzymatic targets. The methoxyphenyl group may enhance binding affinity and selectivity, while the urea linkage contributes to hydrogen-bonding interactions. The compound's well-defined molecular architecture makes it a valuable intermediate for drug discovery, especially in the development of kinase inhibitors or other therapeutic agents. Its synthetic versatility allows for further derivatization, enabling structure-activity relationship studies.
1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)urea structure
2034616-31-2 structure
Product Name:1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)urea
CAS No:2034616-31-2
MF:C16H18N6O2
MW:326.353122234344
CID:6298734
PubChem ID:91813908
Update Time:2025-10-28

1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)urea Chemical and Physical Properties

Names and Identifiers

    • AKOS025315698
    • 1-(3-methoxyphenyl)-3-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]urea
    • 1-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)urea
    • F6445-3744
    • 2034616-31-2
    • 1-(3-methoxyphenyl)-3-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)urea
    • 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)urea
    • Inchi: 1S/C16H18N6O2/c1-24-14-6-2-5-13(8-14)21-16(23)17-7-3-4-12-9-18-15-19-11-20-22(15)10-12/h2,5-6,8-11H,3-4,7H2,1H3,(H2,17,21,23)
    • InChI Key: KWHKZWSWGJEWSP-UHFFFAOYSA-N
    • SMILES: O=C(NC1C=CC=C(C=1)OC)NCCCC1C=NC2=NC=NN2C=1

Computed Properties

  • Exact Mass: 326.14912384g/mol
  • Monoisotopic Mass: 326.14912384g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 410
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 93.4Ų

1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)urea Pricemore >>

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1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)urea Related Literature

Additional information on 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)urea

1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)urea (CAS No. 2034616-31-2): A Comprehensive Overview

The compound 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)urea (CAS No. 2034616-31-2) is a specialized chemical entity that has garnered significant attention in pharmaceutical and biochemical research. This molecule, characterized by its unique [1,2,4]triazolo[1,5-a]pyrimidine core and urea linkage, presents a fascinating case study in drug discovery and medicinal chemistry. Its structural complexity and potential biological activity make it a subject of ongoing scientific exploration.

From a chemical perspective, 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)urea belongs to the class of nitrogen-containing heterocyclic compounds. The [1,2,4]triazolo[1,5-a]pyrimidine moiety is particularly noteworthy as it serves as a privileged scaffold in medicinal chemistry, often associated with various pharmacological activities. The presence of the 3-methoxyphenyl group and the urea functionality further enhances the molecule's potential for specific molecular interactions, making it an interesting candidate for structure-activity relationship studies.

Recent trends in pharmaceutical research have shown growing interest in triazolopyrimidine derivatives due to their diverse biological activities. The 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)urea structure aligns well with current investigations into kinase inhibitors and modulators of various signaling pathways. Researchers are particularly interested in how the propyl linker and methoxy substitution might influence the compound's binding affinity and selectivity toward specific biological targets.

The synthesis of CAS 2034616-31-2 typically involves multi-step organic transformations, with key steps including the construction of the [1,2,4]triazolo[1,5-a]pyrimidine core and subsequent introduction of the 3-methoxyphenyl urea moiety. Analytical characterization of this compound requires advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis to ensure structural integrity and chemical purity, which are crucial for research applications.

In the context of current pharmaceutical development, molecules containing urea functionalities and triazolopyrimidine scaffolds are being extensively studied for their potential in addressing various medical challenges. The specific combination of structural features in 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)urea makes it particularly relevant to contemporary research on targeted therapies and precision medicine approaches.

From a commercial perspective, CAS 2034616-31-2 represents a niche but important segment of the fine chemicals market. Suppliers and manufacturers specializing in heterocyclic compounds and pharmaceutical intermediates have shown increasing interest in this molecule, reflecting its potential value in drug discovery pipelines. The compound's availability in research quantities has enabled various academic and industrial laboratories to explore its properties and potential applications.

Quality control aspects of 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)urea are particularly important given its research applications. Reputable suppliers typically provide comprehensive analytical data, including chromatographic purity profiles and spectroscopic characterization, to support researchers in their work with this compound. These quality parameters are essential for ensuring reproducible results in biological assays and other experimental systems.

The stability profile of 2034616-31-2 under various conditions is another area of practical importance. Proper storage conditions, typically recommended as protection from light and moisture at controlled temperatures, help maintain the compound's integrity over time. Researchers working with this material should be aware of its solubility characteristics in common organic solvents, which can influence experimental design in biological testing.

Looking toward future developments, the scientific community continues to explore novel applications for [1,2,4]triazolo[1,5-a]pyrimidine-based compounds like 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)urea. Emerging research directions include investigations into its potential as a molecular probe for studying specific biological processes or as a starting point for the development of new therapeutic agents with improved pharmacological profiles.

For researchers seeking information about CAS 2034616-31-2, it's important to consult reliable sources that provide not only the chemical itself but also comprehensive supporting data. The growing body of literature surrounding triazolopyrimidine derivatives offers valuable context for understanding the potential significance of this particular compound in various research applications.

In summary, 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)urea represents an intriguing example of modern medicinal chemistry with potential applications in drug discovery and biochemical research. Its unique structural features and the current scientific interest in related compounds position it as a noteworthy subject for continued investigation in pharmaceutical and chemical sciences.

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